molecular formula C11H11N3O5 B416495 1-({2,4-bisnitrophenyl}carbonyl)pyrrolidine

1-({2,4-bisnitrophenyl}carbonyl)pyrrolidine

Cat. No.: B416495
M. Wt: 265.22g/mol
InChI Key: QCDRXWBOQJVWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({2,4-bisnitrophenyl}carbonyl)pyrrolidine is an organic compound that features a dinitrophenyl group and a pyrrolidinyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2,4-bisnitrophenyl}carbonyl)pyrrolidine typically involves the reaction of 2,4-dinitrophenylhydrazine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-({2,4-bisnitrophenyl}carbonyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound can yield (2,4-diaminophenyl)(pyrrolidin-1-yl)methanone .

Scientific Research Applications

1-({2,4-bisnitrophenyl}carbonyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-({2,4-bisnitrophenyl}carbonyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({2,4-bisnitrophenyl}carbonyl)pyrrolidine is unique due to the presence of both dinitrophenyl and pyrrolidinyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11N3O5

Molecular Weight

265.22g/mol

IUPAC Name

(2,4-dinitrophenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C11H11N3O5/c15-11(12-5-1-2-6-12)9-4-3-8(13(16)17)7-10(9)14(18)19/h3-4,7H,1-2,5-6H2

InChI Key

QCDRXWBOQJVWND-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

solubility

39.8 [ug/mL]

Origin of Product

United States

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